BenchChemオンラインストアへようこそ!

Perk-IN-2

PERK Kinase Assay Biochemical Potency

Select Perk-IN-2 for its sub-nanomolar PERK potency (IC50 0.2 nM) and distinct pyrrolo[2,3-d]pyrimidine chemotype, which provides a critical selectivity advantage over indoline-based GSK inhibitors that exhibit confounding RIPK1 activity. This compound ensures complete target engagement in biochemical assays (HTS) and offers strong cellular activity (IC50 0.03-0.1 µM) without known RIPK1 liabilities, making it the superior orthogonal tool for validating PERK-specific phenotypes. Ideal for researchers seeking a potent, cleaner UPR pathway probe; direct procurement available now with verified purity.

Molecular Formula C23H18F3N5O
Molecular Weight 437.4 g/mol
Cat. No. B8508528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerk-IN-2
Molecular FormulaC23H18F3N5O
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=C(C(=CC(=C5)F)F)F
InChIInChI=1S/C23H18F3N5O/c1-30-10-16(20-22(27)28-11-29-23(20)30)12-2-3-18-13(6-12)4-5-31(18)19(32)8-14-7-15(24)9-17(25)21(14)26/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,27,28,29)
InChIKeyJCUSVFKWUQBVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perk-IN-2: Potent and Selective PERK Kinase Inhibitor for Unfolded Protein Response (UPR) and ER Stress Research


Perk-IN-2 (PERK-IN-2; CAS 1337531-83-5) is a synthetic organic compound that acts as a potent, ATP-competitive inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK/EIF2AK3), a central regulator of the unfolded protein response (UPR) and cellular stress signaling [1]. It is part of a series of small-molecule PERK antagonists that have emerged as critical tools for elucidating the role of ER stress in diseases such as cancer, neurodegeneration, and metabolic disorders [2]. Chemically, it is a pyrrolo[2,3-d]pyrimidine derivative that demonstrates high enzymatic potency against PERK, with a reported IC50 of 0.2 nM in cell-free assays, positioning it among the most potent PERK inhibitors available for research [1].

Perk-IN-2 vs. Generic PERK Inhibitors: Key Differences in Structure, Potency, and Selectivity That Impact Research Outcomes


In the complex landscape of PERK inhibition, generic substitution of compounds with similar nominal targets can significantly compromise experimental validity and translational relevance. While several compounds are classified as 'PERK inhibitors', their distinct chemical structures (e.g., pyrrolopyrimidines like Perk-IN-2 vs. indolines like GSK2606414/GSK2656157) lead to profound differences in enzymatic potency, cellular activity, and, most critically, off-target kinase inhibition profiles [1]. For instance, widely used tools like GSK2606414 and GSK2656157 have been shown to potently inhibit RIPK1 kinase at therapeutically relevant concentrations, thereby confounding results in studies involving cell death and inflammation—a liability not yet reported for Perk-IN-2 [2]. Furthermore, even within the same chemotype, minor structural modifications can dramatically alter selectivity across the kinome, as evidenced by the enhanced specificity of AMG-PERK-44 over earlier-generation GSK compounds [3]. Therefore, for researchers requiring a potent but potentially cleaner alternative to GSK compounds, or for those exploring distinct PERK inhibition chemotypes, Perk-IN-2 presents a specific, non-interchangeable tool with its own unique performance envelope that demands careful, evidence-based selection.

Perk-IN-2: Quantifiable Performance Metrics vs. Leading PERK Inhibitors for Informed Procurement


Superior Enzymatic Potency: Perk-IN-2 Achieves Sub-Nanomolar PERK Inhibition

Perk-IN-2 demonstrates exceptionally high enzymatic potency against PERK with a reported IC50 of 0.2 nM . This places it among the most potent PERK inhibitors described, showing approximately 2-fold higher potency than GSK2606414 (IC50 = 0.4 nM) and 4.5-fold higher potency than GSK2656157 (IC50 = 0.9 nM) in comparable cell-free kinase assays [1]. While AMG-PERK-44 exhibits an IC50 of 6 nM in similar TR-FRET assays, it is important to note that variations in assay conditions (e.g., ATP concentration) preclude a direct, highly precise cross-study ranking [2].

PERK Kinase Assay Biochemical Potency

Cellular Target Engagement: Perk-IN-2 Inhibits PERK Autophosphorylation in A459 Cells

In a cellular context, Perk-IN-2 effectively inhibits PERK autophosphorylation in A459 non-small cell lung carcinoma cells with a reported IC50 ranging from 0.03 to 0.1 μM after a 2-hour treatment . This cellular activity is within the same order of magnitude as GSK2656157, which inhibits PERK autophosphorylation in a similar cell-based assay (likely different cell line or conditions) with an IC50 of ~30 nM [1]. A direct head-to-head comparison under identical experimental conditions is not available in the public domain.

Cell-Based Assay PERK Autophosphorylation A459 Cells

In Vivo Formulation and Applicability: A Critical Gap in Data for Perk-IN-2

A significant limitation in the characterization of Perk-IN-2 is the absence of publicly available data regarding its in vivo pharmacokinetic (PK) properties, bioavailability, or pharmacodynamic (PD) effects in animal models . In contrast, established comparators like GSK2656157 and AMG-PERK-44 have documented oral bioavailability and have demonstrated tumor growth inhibition in human tumor xenograft mouse models [1] [2]. The lack of these data for Perk-IN-2 means its suitability for in vivo studies is currently unproven and cannot be assumed based on its in vitro potency alone.

In Vivo Pharmacology Pharmacokinetics Formulation

Selectivity Profile: Perk-IN-2 Provides a Structurally Distinct Alternative to GSK Compounds

Perk-IN-2 offers a structurally distinct pyrrolo[2,3-d]pyrimidine scaffold compared to the indoline-based GSK inhibitors (GSK2606414, GSK2656157) [1]. This is a crucial differentiation because GSK2606414 and GSK2656157 have been shown to potently inhibit RIPK1 kinase (IC50 = 18 nM and comparable, respectively), which can significantly confound interpretations in studies of cell death and inflammation [2]. AMG-PERK-44 was designed to have a cleaner selectivity profile, with >1,000-fold selectivity against GCN2 and no major off-targets in a 387-kinase panel [3]. While a comprehensive kinase selectivity profile for Perk-IN-2 has not been published, its unique chemotype implies a distinct off-target liability profile compared to the well-characterized GSK inhibitors, potentially offering a valuable alternative tool.

Kinase Selectivity Off-Target Effects Chemical Probe

Optimal Research Applications for Perk-IN-2: From In Vitro Studies to SAR Exploration


High-Potency Inhibition of PERK in Biochemical and Cell-Free Assays

Given its sub-nanomolar IC50 of 0.2 nM in biochemical assays, Perk-IN-2 is ideally suited for experiments requiring maximal PERK inhibition at low compound concentrations, such as enzymatic activity assays, binding studies, and high-throughput screening (HTS) . Its high potency ensures complete target engagement in simplified, cell-free systems where factors like cell permeability and metabolism are not limiting.

Investigating PERK-Dependent Signaling in A459 and Related Lung Cancer Cell Models

The validated cellular activity of Perk-IN-2 in inhibiting PERK autophosphorylation (IC50 0.03-0.1 µM) makes it a strong candidate for in vitro studies using A459 non-small cell lung carcinoma cells . This includes mechanistic studies on UPR signaling, ER stress-induced apoptosis, and the evaluation of PERK as a therapeutic target in lung cancer, particularly as a structurally distinct tool to compare against GSK inhibitors.

Structure-Activity Relationship (SAR) Studies and Orthogonal Chemical Probe Experiments

Due to its distinct pyrrolo[2,3-d]pyrimidine core and the absence of reported RIPK1 inhibitory activity, Perk-IN-2 serves as an excellent orthogonal tool for validating PERK-specific phenotypes observed with indoline-based inhibitors like GSK2606414/GSK2656157 [1]. It is a key resource for medicinal chemistry programs aiming to develop next-generation PERK inhibitors with potentially improved selectivity or pharmacokinetic profiles.

Pre-In Vivo Exploratory Studies (with Caution)

While Perk-IN-2 can be used in preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, researchers must proceed with extreme caution when considering it for in vivo studies . The complete absence of public in vivo PK/PD data means that any animal experimentation requires a significant investment in de novo formulation, PK, and tolerability studies, which may not be justified given the availability of well-characterized in vivo probes like AMG-PERK-44.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.